Azocyclotin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azocyclotin is synthesized through the reaction of tricyclohexyltin hydroxide with 1,2,4-triazole. The reaction typically occurs under controlled conditions to ensure the formation of the desired product without significant by-products .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where tricyclohexyltin hydroxide is reacted with 1,2,4-triazole in the presence of suitable solvents and catalysts. The reaction mixture is then purified through various techniques such as crystallization and distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Azocyclotin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where the triazole moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted this compound derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Acaricide Efficacy:

Azocyclotin is predominantly utilized in agriculture as a contact acaricide. It has demonstrated effectiveness against a range of mite species that pose threats to crops such as strawberries and other fruits. Studies indicate that this compound can significantly reduce mite populations, thereby enhancing crop yield and quality. For instance, after two spray applications at a dosage of 0.5 kg/ha, this compound residue levels were measured at 0.6 mg/kg immediately after treatment, with no detectable residues after 14 days .

Pest Management Strategies:

The compound is often integrated into pest management strategies to control mite infestations in various crops. Its rapid hydrolysis in aqueous solutions allows for effective application in different environmental conditions, making it suitable for use in both field and greenhouse settings .

Environmental Research

Biodegradation Studies:

Research has focused on the degradation pathways of this compound in various environments, particularly its hydrolysis to cyhexatin and 1,2,4-triazole. A study showed that this compound undergoes complete hydrolysis within 10 minutes under controlled conditions, indicating its potential for environmental persistence . Understanding these pathways is crucial for assessing the ecological risks associated with its use.

Impact on Non-Target Species:

Investigations into the effects of this compound on non-target species have been conducted to evaluate its safety profile. For example, studies on aquatic organisms have assessed the toxicity levels and potential bioaccumulation effects of this compound and its metabolites in aquatic ecosystems .

Toxicological Studies

Metabolism and Excretion:

Toxicological studies involving this compound have been pivotal in understanding its metabolism in mammals. Research involving Sprague-Dawley rats indicated that a significant percentage of administered this compound was excreted through feces (77-80%) and urine (9-12%) within 48 hours post-administration . Such studies provide insights into the compound's pharmacokinetics and potential health risks associated with exposure.

Chronic Exposure Effects:

Long-term exposure studies have examined the effects of this compound on various organ systems in laboratory animals. Notably, significant alterations in organ weights were observed at higher dosages, leading to recommendations for acceptable daily intake levels . These findings are essential for regulatory assessments regarding human health safety.

Regulatory Considerations

Maximum Residue Levels (MRLs):

The establishment of MRLs for this compound is critical for ensuring food safety. The European Food Safety Authority (EFSA) has reviewed existing MRLs to mitigate risks associated with pesticide residues in food products . Continuous monitoring and regulation are necessary to maintain safe levels of this compound residues in agricultural produce.

Data Summary Table

Case Studies

- Strawberry Cultivation: A case study demonstrated the effectiveness of this compound in reducing mite populations on strawberry plants, leading to improved fruit quality and yield.

- Aquatic Toxicity Assessment: Research conducted on the impact of this compound on aquatic organisms highlighted the need for careful application to minimize ecological disruption.

Wirkmechanismus

Azocyclotin exerts its effects by inhibiting mitochondrial ATP synthase, which disrupts the production of ATP in cells. This inhibition leads to a decrease in cellular energy levels, ultimately causing cell death. The molecular targets of this compound include the mitochondrial ATP synthase complex and other related pathways involved in energy production .

Vergleich Mit ähnlichen Verbindungen

Cyhexatin: Chemically related to azocyclotin and also used as an acaricide.

Tributyltin Chloride: Another organotin compound with similar applications but different chemical structure and properties.

Triphenyltin Chloride: Similar in its use as a pesticide but differs in its chemical structure and specific applications.

Uniqueness of this compound: this compound is unique due to its specific breakdown products, cyhexatin and 1,2,4-triazole, which contribute to its distinct toxicological profile and effectiveness as an acaricide. Its ability to control resistant strains of spider mites also sets it apart from other similar compounds .

Biologische Aktivität

Azocyclotin is an organotin compound primarily used as a pesticide and acaricide. Its biological activity has been extensively studied, particularly concerning its effects on various organisms, including mammals, fish, and invertebrates. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound primarily functions through the inhibition of mitochondrial ATP synthase, which disrupts oxidative phosphorylation processes in target organisms. This mode of action leads to significant metabolic disturbances and affects energy production at the cellular level.

Acute Toxicity

This compound exhibits varying levels of toxicity across different species. The acute toxicity is often measured using the LD50 metric, which represents the dose required to kill 50% of a test population. For this compound:

- Oral LD50 in mammals ranges between 1350 mg/kg to 5000 mg/kg, indicating moderate to high toxicity .

- It is highly toxic to aquatic organisms, with significant effects observed in fish and invertebrates.

Chronic Effects

Chronic exposure to this compound can lead to reproductive impairments and endocrine disruption. Studies have shown that exposure can alter gene expression related to reproductive endocrine pathways. For instance:

- In fish, this compound exposure resulted in down-regulation of genes associated with estrogen biosynthesis and up-regulation of genes involved in estrogen clearance .

- A study indicated that exposure during embryonic development could lead to transgenerational effects, impacting the growth and reproductive capabilities of subsequent generations .

Summary of Toxicity Studies

| Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Mammals (various) | 1350 - 5000 | Reduced body weight, liver stress |

| Fish (e.g., Danio rerio) | <1 | Endocrine disruption, reduced growth rates |

| Aquatic Invertebrates | Highly toxic | Significant mortality observed in controlled studies |

Case Studies

Case Study 1: Reproductive Impairment in Fish

A study conducted on Danio rerio revealed that exposure to this compound at low concentrations (0.36 μg/L) during embryonic stages resulted in significant developmental abnormalities. The offspring exhibited reduced body weight and length compared to controls, highlighting the compound's potential for transgenerational effects .

Case Study 2: Biotransformation and Environmental Persistence

Research indicated that this compound undergoes rapid hydrolysis in aquatic environments, breaking down into cyhexatin within minutes across various pH levels. This transformation suggests that while this compound may be unstable in water, its metabolites can persist and potentially exert similar biological effects on non-target organisms .

Eigenschaften

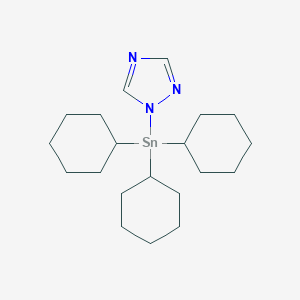

IUPAC Name |

tricyclohexyl(1,2,4-triazol-1-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHBDDJJTDTLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058091 | |

| Record name | Azocyclotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Azocyclotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C)., In water, 0.12 mg/l @ 20 °C. | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.5X10-13 mm Hg at 25 °C | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

41083-11-8 | |

| Record name | Azocyclotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41083-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azocyclotin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041083118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocyclotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tricyclohexylstannyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOCYCLOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4YRQ367KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C (decomposes) | |

| Record name | AZOCYCLOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.